5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 234.25 g/mol. This compound is classified under specialty materials and has been assigned the Chemical Abstracts Service number 918946-37-9. It is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features that may influence biological activity.
The synthesis of 5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid can be achieved through several methods, often involving multi-step reactions. Common approaches include:
Technical details regarding reaction conditions, such as temperature, solvent choice, and catalyst use, are crucial for optimizing yields and purity.
The molecular structure of 5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid features a fused bicyclic system consisting of a pyrazole ring and a pyridine ring. The methoxy group is located at the 5-position of the pyrazole ring, while the carboxylic acid is situated at the 3-position.
The compound's structure can be represented using SMILES notation: Cc1cnc2[nH]cc(C(=O)O)c2c1
.
5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid can participate in various chemical reactions that are typical for carboxylic acids and heterocycles:
These reactions highlight its potential utility in synthetic organic chemistry.
The mechanism of action for compounds like 5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid often involves interactions with biological targets such as enzymes or receptors. While specific studies on this compound may be limited, similar compounds have shown:
Data from pharmacological studies would provide insights into its efficacy and safety profiles.
Relevant data regarding melting point and boiling point are not consistently reported across sources but are essential for practical applications.
5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid finds potential applications in various scientific fields:
The unique structural characteristics make it a valuable compound for further research and development in both academic and industrial settings.
CAS No.: 5843-53-8
CAS No.: 40054-73-7
CAS No.: 474923-51-8
CAS No.: 55179-53-8
CAS No.: 591-81-1
CAS No.: